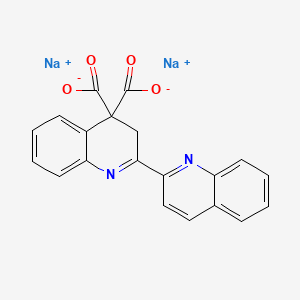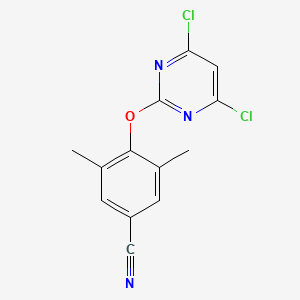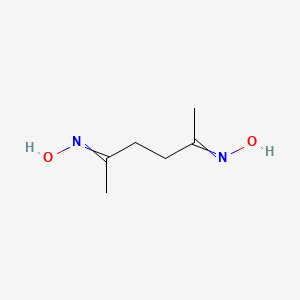
Acetonylacetone dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonylacetone dioxime, also known as 2,5-hexanedione dioxime, is a chemical compound with the molecular formula C6H12N2O2. It is derived from 2,5-hexanedione, an aliphatic diketone. This compound is a colorless to pale yellow liquid with a sweet aromatic odor. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetonylacetone dioxime can be synthesized through the reaction of 2,5-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
C6H10O2+2NH2OH⋅HCl→C6H12N2O2+2H2O+2NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonylacetone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oximes and other derivatives.
Wissenschaftliche Forschungsanwendungen
Acetonylacetone dioxime has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetonylacetone dioxime involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also undergo tautomerization, which plays a role in its reactivity and interaction with biological molecules. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylacetone: Another β-diketone with similar coordination chemistry properties.
2,4-Pentanedione: Shares structural similarities and reactivity with acetonylacetone dioxime.
2,5-Hexanedione: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its ability to form stable dioxime complexes and its specific reactivity in organic synthesis. Its applications in coordination chemistry and potential therapeutic properties also distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
N-(5-hydroxyiminohexan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H12N2O2/c1-5(7-9)3-4-6(2)8-10/h9-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
ARJRNJXEXXHYDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)CCC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


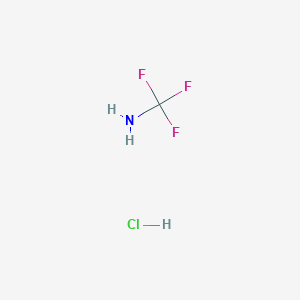
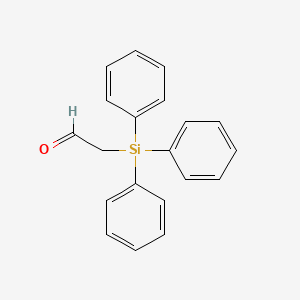
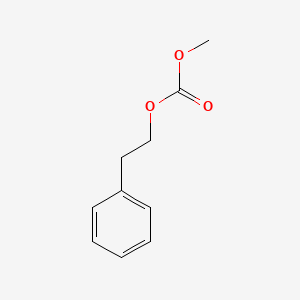


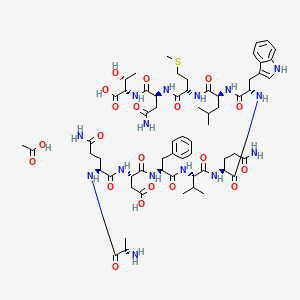
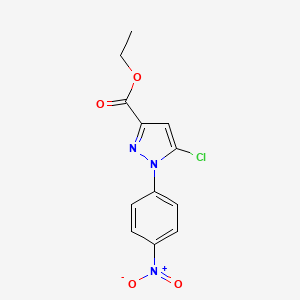

![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
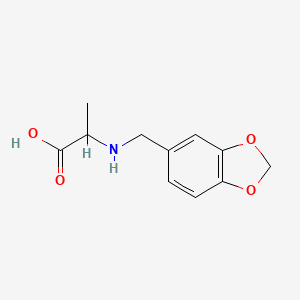
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
